molecular formula C13H18N2O4 B10977752 3-[(4-Methylpiperazin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-[(4-Methylpiperazin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B10977752
M. Wt: 266.29 g/mol
InChI Key: SLKUSNFTDNBOIZ-UHFFFAOYSA-N
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Description

3-[(4-Methylpiperazin-1-yl)carbonyl]-7-oxabicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylpiperazin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps. One common method includes the reaction of a bicyclic precursor with 4-methylpiperazine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylpiperazin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: MCPBA in dichloromethane at low temperatures.

    Reduction: LiAlH4 in dry ether.

    Substitution: Various nucleophiles in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Epoxides and other oxidized derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different nucleophiles attached to the piperazine ring.

Scientific Research Applications

3-[(4-Methylpiperazin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(4-Methylpiperazin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Methylpiperazin-1-yl)carbonyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
  • 3-[(4-Methylpiperazin-1-yl)carbonyl]-bicyclo[2.2.1]hept-5-ene-2-carboxamide

Uniqueness

3-[(4-Methylpiperazin-1-yl)carbonyl]-7-oxabicyclo[221]hept-5-ene-2-carboxylic acid is unique due to its oxabicyclic structure, which imparts specific chemical and biological properties

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C13H18N2O4/c1-14-4-6-15(7-5-14)12(16)10-8-2-3-9(19-8)11(10)13(17)18/h2-3,8-11H,4-7H2,1H3,(H,17,18)

InChI Key

SLKUSNFTDNBOIZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2C3C=CC(C2C(=O)O)O3

Origin of Product

United States

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